![molecular formula C18H24O4 B12554353 1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 165685-26-7](/img/structure/B12554353.png)
1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with butanol groups attached via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- typically involves the reaction of 2,7-dihydroxynaphthalene with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’-[1,4-naphthalenediylbis(oxy)]bis-
- Benzenamine, 4,4’-[2,7-naphthalenediylbis(oxy)]bis-
- 4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline
Uniqueness
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- stands out due to its specific structural features, such as the presence of butanol groups and the naphthalene core. These features confer unique chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
165685-26-7 |
|---|---|
Fórmula molecular |
C18H24O4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[7-(4-hydroxybutoxy)naphthalen-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C18H24O4/c19-9-1-3-11-21-17-7-5-15-6-8-18(14-16(15)13-17)22-12-4-2-10-20/h5-8,13-14,19-20H,1-4,9-12H2 |
Clave InChI |
RTEFTCFZTMTVJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)OCCCCO)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
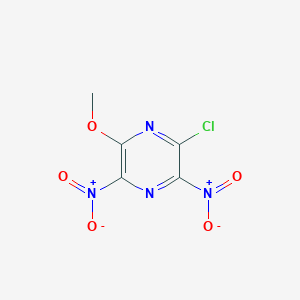
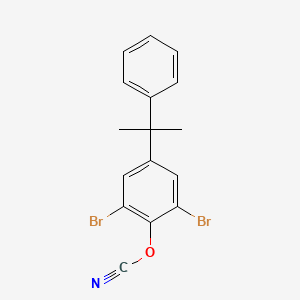
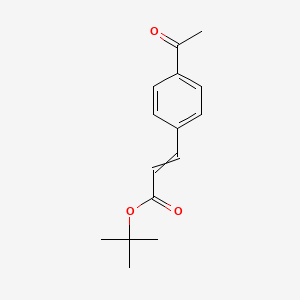
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)


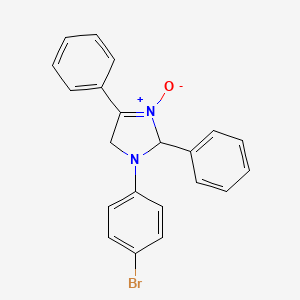
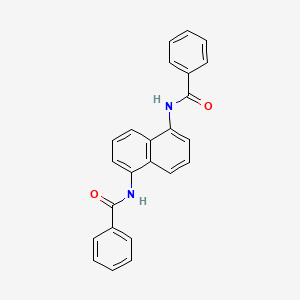
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)

![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
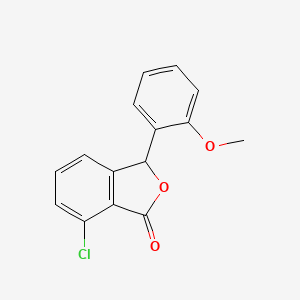
![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
